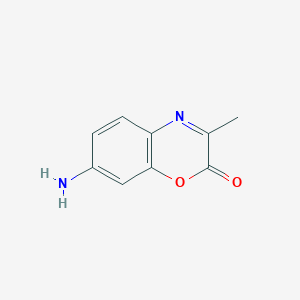
Methyl 2-bromo-3,6-dimethoxy-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3,6-dimethoxy-5-methylbenzoate is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzoic acid, featuring bromine, methoxy, and methyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3,6-dimethoxy-5-methylbenzoate typically involves the bromination of a suitable precursor, such as 3,6-dimethoxy-5-methylbenzoic acid, followed by esterification. One common method includes:
Bromination: The precursor is treated with bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom at the desired position on the aromatic ring.
Esterification: The brominated product is then reacted with methanol (CH3OH) in the presence of an acid catalyst, such as sulfuric acid (H2SO4), to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-3,6-dimethoxy-5-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Methyl 2-bromo-3,6-dimethoxy-5-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the synthesis of novel materials with specific properties, such as liquid crystals or polymers.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-3,6-dimethoxy-5-methylbenzoate depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Oxidation: The methoxy groups are oxidized, leading to the formation of carbonyl compounds.
Reduction: The ester group is reduced to an alcohol, involving the transfer of hydride ions.
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-3,6-dimethoxy-5-methylbenzoate can be compared to similar compounds such as:
Methyl 2-bromo-5-methoxybenzoate: Lacks the additional methoxy group at the 3-position.
Methyl 3,6-dimethoxybenzoate: Lacks the bromine atom.
Methyl 2-bromo-3,6-dimethoxybenzoate: Lacks the methyl group at the 5-position.
These comparisons highlight the unique combination of substituents in this compound, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
88208-69-9 |
|---|---|
Formule moléculaire |
C11H13BrO4 |
Poids moléculaire |
289.12 g/mol |
Nom IUPAC |
methyl 2-bromo-3,6-dimethoxy-5-methylbenzoate |
InChI |
InChI=1S/C11H13BrO4/c1-6-5-7(14-2)9(12)8(10(6)15-3)11(13)16-4/h5H,1-4H3 |
Clé InChI |
SYOKASWZTJVIKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1OC)C(=O)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-2-methyl-3-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B14405203.png)
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propylurea](/img/structure/B14405204.png)
![({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride](/img/structure/B14405211.png)
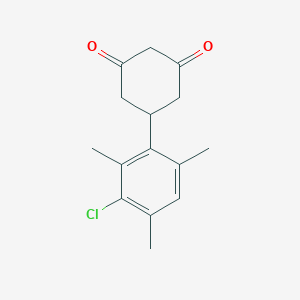
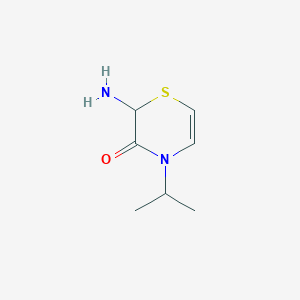
![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
![2-({4-[2-(2,2-Dimethylpropoxy)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14405242.png)

![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
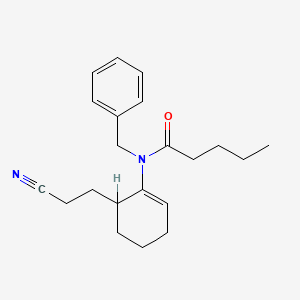
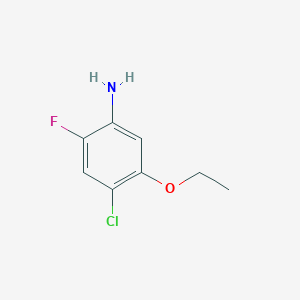
![3-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethenyl]pyridine](/img/structure/B14405289.png)
